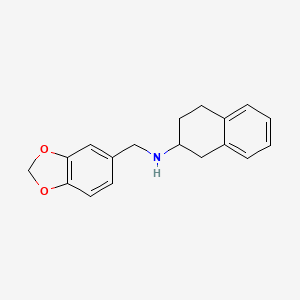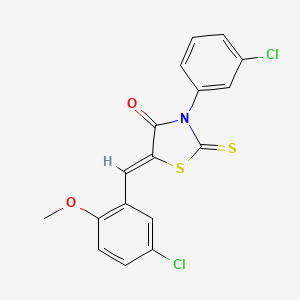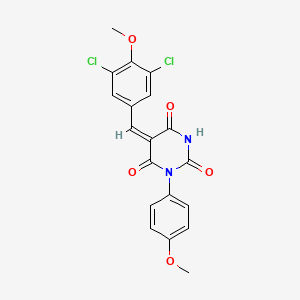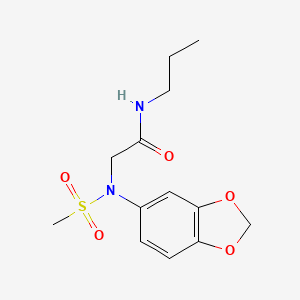
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, commonly known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. In recent years, MDMA has gained attention for its potential use in treating various mental health disorders, including post-traumatic stress disorder (PTSD).
Mecanismo De Acción
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDMA also activates certain receptors in the brain, including the 5-HT2A receptor, which is believed to play a role in the drug's psychoactive effects.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and attachment. MDMA can also have negative effects on the body, including dehydration, muscle tension, and jaw clenching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, MDMA has a well-established mechanism of action and is known to be effective in treating certain mental health disorders. However, there are also limitations to using MDMA in laboratory experiments. The drug is highly regulated and can only be used in certain settings. Additionally, there are ethical concerns around using MDMA in animal studies.
Direcciones Futuras
There are several areas of future research for MDMA. One direction is to continue studying the drug's potential therapeutic uses, particularly in the treatment of (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine and other mental health disorders. Another direction is to better understand the long-term effects of MDMA use, particularly in heavy users. Additionally, there is a need for more research on the safety and efficacy of MDMA-assisted psychotherapy, including the optimal dosing and administration protocols. Finally, there is a need for more research on the neurobiological mechanisms underlying the drug's effects, which could lead to the development of new treatments for mental health disorders.
Métodos De Síntesis
MDMA is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and red phosphorus. The resulting compound is then treated with methylamine to produce MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
MDMA has been the subject of extensive scientific research, particularly in the field of psychiatry. Studies have shown that MDMA can be effective in treating (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, anxiety, and depression. MDMA-assisted psychotherapy involves the administration of a single dose of MDMA in a controlled setting, followed by a series of therapy sessions. This approach has shown promising results in clinical trials, with some participants experiencing significant improvements in their symptoms.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-4-15-10-16(7-6-14(15)3-1)19-11-13-5-8-17-18(9-13)21-12-20-17/h1-5,8-9,16,19H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVJKQEDCTMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)
![N-[3-(methylthio)benzyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931467.png)

![1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B4931477.png)

![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)